Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate
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Overview
Description
Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Formation of the piperidine ring: This step involves the cyclization of an appropriate amine with a dihalide.
Esterification: The final step involves the esterification of the intermediate with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The benzyl ester group can be substituted with other nucleophiles to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The furan and oxadiazole rings can participate in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate: Similar structure but with a thiophene ring instead of a furan ring.
Benzyl 2-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
benzyl 2-[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-18(26-13-15-4-2-1-3-5-15)12-23-9-6-16(7-10-23)19-21-22-20(27-19)17-8-11-25-14-17/h1-5,8,11,14,16H,6-7,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPGTTGYYRTRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=COC=C3)CC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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